molecular formula C8H13N5O2 B15305639 2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide

2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide

Cat. No.: B15305639
M. Wt: 211.22 g/mol
InChI Key: RXQMDQOVUNMYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Carbamoylation: The methylcarbamoyl group is introduced by reacting the amine with methyl isocyanate.

    Coupling with Propanamide: The final step involves coupling the pyrazole derivative with propanamide under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1h-pyrazol-1-yl)propanamide
  • N-(Methylcarbamoyl)pyrazole
  • 3-Amino-1h-pyrazole derivatives

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C8H13N5O2/c1-5(7(14)11-8(15)10-2)13-4-3-6(9)12-13/h3-5H,1-2H3,(H2,9,12)(H2,10,11,14,15)

InChI Key

RXQMDQOVUNMYHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC)N1C=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.